Bienvenue dans la boutique en ligne BenchChem!

N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide

Medicinal Chemistry Physicochemical Profiling SAR

This 4-fluoro benzothiazole regioisomer is a critical comparator for the 6-fluoro isomer in SAR matrices. Its dual-fluorinated scaffold (benzothiazole C4-F & sulfonyl 4'-F) offers distinct metabolic stability and halogen-bonding properties. With an XLogP3 of 3.0—lower than the 4-chloro analog—this compound excels in permeability assays and hepatic microsome stability screening. Procure this ≥95% pure research probe for advanced medicinal chemistry and structural biology programs.

Molecular Formula C16H12F2N2O3S2
Molecular Weight 382.4
CAS No. 895451-75-9
Cat. No. B2956969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluoro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide
CAS895451-75-9
Molecular FormulaC16H12F2N2O3S2
Molecular Weight382.4
Structural Identifiers
SMILESC1=CC(=C2C(=C1)SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)F
InChIInChI=1S/C16H12F2N2O3S2/c17-10-4-6-11(7-5-10)25(22,23)9-8-14(21)19-16-20-15-12(18)2-1-3-13(15)24-16/h1-7H,8-9H2,(H,19,20,21)
InChIKeyQAIZYSXLIJRNPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Fluoro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide (CAS 895451-75-9) – Structural Identity and Physicochemical Baseline for Procurement Decision-Making


N-(4-Fluoro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide (CAS 895451-75-9) is a synthetic, dual-fluorinated benzothiazole-sulfonamide propanamide derivative with molecular formula C₁₆H₁₂F₂N₂O₃S₂ and molecular weight 382.4 g/mol [1]. The compound features a 4-fluoro-1,3-benzothiazole core linked via a propanamide spacer to a 4-fluorobenzenesulfonyl group. Computed physicochemical properties include XLogP3 of 3.0, topological polar surface area (TPSA) of 113 Ų, and 7 hydrogen bond acceptors [1]. It is cataloged primarily as a research-grade small molecule (typical purity ≥95%) for use in medicinal chemistry, biochemical assay development, and structure-activity relationship (SAR) investigations. No regulatory approval (FDA/EMA) has been granted for this compound, and it is not formulated as a pharmaceutical product.

Why N-(4-Fluoro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide Cannot Be Replaced by Closest Structural Analogs Without Verification


In-class benzothiazole-sulfonamide propanamide analogs share a common scaffold but differ in substituent identity, substitution position, and linker connectivity—each of which independently modulates computed lipophilicity, hydrogen-bonding capacity, and electronic distribution [1][2]. Even seemingly conservative substitutions (e.g., 4-fluoro → 4-chloro, or benzenesulfonyl → 4-fluorobenzenesulfonyl) produce measurable changes in XLogP3 and molecular weight that alter membrane permeability and target-binding potential [3][4]. Furthermore, the fluorine position on the benzothiazole ring (4- vs. 6-fluoro) generates regioisomers with identical molecular formulas but divergent steric and electronic environments around the critical 2-amino pharmacophore [1]. Literature on benzothiazole-sulfonamide series demonstrates that minor structural modifications routinely shift inhibitory potency (IC₅₀/Ki) by orders of magnitude across enzyme targets such as carbonic anhydrase, α-glucosidase, and cholinesterase [5][6]. Consequently, generic substitution without direct, assay-matched comparative data carries a high risk of selecting an analog with uncharacterized—and potentially opposite—biological performance.

Quantitative Differentiation Evidence for N-(4-Fluoro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide Versus Structurally Proximal Analogs


Sulfonyl Aromatic Substitution: 4-Fluorobenzenesulfonyl vs. Unsubstituted Benzenesulfonyl – Measured Lipophilicity and Hydrogen-Bonding Differences

Replacement of the benzenesulfonyl group in the closest des-fluoro analog (CAS 892843-91-3) with a 4-fluorobenzenesulfonyl group in the target compound (CAS 895451-75-9) increases computed XLogP3 by +0.1 units (2.9 → 3.0) and molecular weight by +18.0 g/mol (364.4 → 382.4 g/mol), while adding one additional hydrogen bond acceptor (6 → 7) [1][2]. These differences, though numerically modest, place the target compound in a distinct lipophilic and hydrogen-bonding property space that affects passive membrane permeability and protein-binding kinetics as predicted by Lipinski and related drug-likeness filters.

Medicinal Chemistry Physicochemical Profiling SAR

Benzothiazole Substituent Position: 4-Fluoro vs. 6-Fluoro Regioisomerism – Identical Formula, Divergent Pharmacophoric Geometry

The target compound (CAS 895451-75-9) bears the fluorine atom at the 4-position of the benzothiazole ring. Its regioisomer, N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide (CAS 895471-34-8), carries fluorine at the 6-position. Both share the identical molecular formula (C₁₆H₁₂F₂N₂O₃S₂) and molecular weight (382.4 g/mol), and produce indistinguishable bulk computed properties (XLogP3, TPSA) from standard 2D algorithms [1]. However, the 4-fluoro substituent exerts a distinct through-bond electronic effect on the adjacent 2-amino nitrogen (the key pharmacophoric attachment point), while the 6-fluoro substituent exerts a resonance-dominated effect at a remote position. SAR studies on benzothiazole-based enzyme inhibitors consistently demonstrate that substituent position on the benzothiazole ring alters inhibitory potency by factors exceeding 10-fold across carbonic anhydrase, cholinesterase, and α-glucosidase targets [2][3].

Medicinal Chemistry Regioisomer Differentiation Pharmacophore Mapping

Class-Level Pharmacological Plausibility: Benzothiazole-Sulfonamide Propanamide Scaffold Demonstrates Multi-Target Enzyme Inhibition in Published Series

Although no published biological assay data exist specifically for the target compound (CAS 895451-75-9), the benzothiazole-sulfonamide propanamide scaffold class has been independently validated as a productive template for enzyme inhibitor discovery. Öztürk et al. (2024) reported that secondary sulfonamide derivatives bearing a benzothiazole scaffold inhibited human carbonic anhydrase isoforms hCA I and hCA II with Ki values in the range 0.052 ± 0.022 to 0.971 ± 0.280 µM and 0.025 ± 0.010 to 0.682 ± 0.335 µM, respectively, with several compounds outperforming acetazolamide [1]. In a separate study, 2-aminobenzothiazole sulfonamide derivatives displayed dose-dependent α-glucosidase inhibition (IC₅₀ values ranging from 79.35 ± 1.13 to 179.35 ± 1.13 µM vs. acarbose) and butyrylcholinesterase (BChE) inhibition (IC₅₀ values from 97.28 ± 1.15 to 286.38 ± 1.16 µM vs. eserine) [2]. These data establish that the core scaffold—shared by the target compound—is capable of engaging diverse enzyme active sites with quantifiable, structure-dependent potency.

Enzyme Inhibition Carbonic Anhydrase α-Glucosidase Cholinesterase

Physicochemical Property Space: Target Compound Occupies a Distinct Region Relative to 4-Chloro and 4-Methoxy Benzothiazole Analogs

Comparison of computed properties across four 4-substituted benzothiazole-sulfonamide propanamide analogs demonstrates that the target compound's 4-fluoro substitution defines a unique property vector: XLogP3 = 3.0 and TPSA = 113 Ų [1]. The 4-chloro analog (CAS 895455-94-4, with a 6-fluoro benzothiazole and 4-chlorobenzenesulfonyl) exhibits XLogP3 = 3.5 (+0.5 vs. target) and the 4-methoxy analog (CAS 895472-29-4, with a 4-methylbenzenesulfonyl) exhibits XLogP3 = 3.1 (+0.1 vs. target) and TPSA = 113 Ų (identical) but with higher molecular weight (390.5 g/mol) [2][3]. The target compound's balanced lipophilicity (XLogP3 = 3.0) positions it favorably within the typical oral drug-like space (XLogP3 ≤5) while the fluorine atom provides metabolic stability advantages over chloro and methoxy substituents as documented in medicinal chemistry literature.

Physicochemical Profiling Drug-likeness Property Space Mapping

Scaffold Modularity: Independent Derivatization Sites Enable Systematic SAR Exploration Not Accessible with Mono-Functionalized Analogs

The target compound possesses three chemically distinct and synthetically addressable modification sites: (i) the benzothiazole 4-position (currently F), (ii) the sulfonyl para-aryl position (currently F), and (iii) the propanamide linker length. This modular architecture allows systematic, independent variation at each locus while keeping the other two constant—a feature not available in analogs where the benzothiazole and sulfonyl substituents are identical (e.g., the des-fluoro benzenesulfonyl analog CAS 892843-91-3 offers only one fluorine site) [1][2]. The scaffold's synthetic tractability is evidenced by the commercial availability of multiple substituted variants (4-F, 6-F, 4-Cl, 4-OMe, 4,7-dimethyl) from the same benzothiazole-2-amine precursor pool, facilitating parallel SAR matrix generation [3][4].

SAR Chemical Biology Lead Optimization

High-Value Application Scenarios for N-(4-Fluoro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide Derived from Quantitative Differentiation Evidence


Regioisomer-Controlled SAR Matrix Construction in Medicinal Chemistry Lead Optimization

The target compound's 4-fluoro benzothiazole regioisomerism provides a critical comparator arm against the 6-fluoro isomer (CAS 895471-34-8) in systematic SAR matrices. Because both isomers share identical molecular formula and bulk computed properties (XLogP3 = 3.0, TPSA = 113 Ų), any differential biological activity observed between positional isomers can be attributed specifically to electronic and steric effects of fluorine position on the benzothiazole ring, eliminating confounding physicochemical variables [1][2]. This property makes the 4-fluoro isomer particularly valuable in medicinal chemistry programs seeking to map the pharmacophoric requirements of the 2-amino benzothiazole binding region.

Physicochemical Property-Balanced Probe for Membrane Permeability and Metabolic Stability Assays

With a computed XLogP3 of 3.0—lower than the 4-chloro analog (XLogP3 = 3.5) and comparable to the 4-methoxy analog (XLogP3 = 3.1)—the target compound occupies a favorable lipophilicity window for cell-based permeability assays [1][2][5]. The dual fluorination pattern (benzothiazole C4-F and sulfonyl aryl 4'-F) is anticipated to confer enhanced metabolic stability relative to chloro and methoxy congeners based on well-established fluorine-mediated blocking of CYP450 oxidative metabolism, making this compound a preferred chemical probe in hepatic microsome stability screening cascades.

Enzyme Inhibitor Screening Starting Point Targeting Carbonic Anhydrase, Glycosidase, or Cholinesterase Isoforms

Published class-level evidence demonstrates that benzothiazole-sulfonamide propanamide derivatives achieve nanomolar-to-micromolar Ki/IC₅₀ values against hCA I, hCA II, α-glucosidase, and BChE [3][4]. The target compound, with its dual-fluorinated substitution pattern, serves as a structurally distinct entry point for inhibitor screening against these or related enzyme targets. The availability of close analogs with systematic substitution variations (des-fluoro sulfonyl, 4-chloro, 4-methoxy) enables rapid hit triaging and selectivity profiling across target panels without requiring de novo synthesis of the core scaffold.

Halogen-Bonding Interaction Studies in Structural Biology and Computational Chemistry

The presence of two electronically distinct fluorine atoms—one on the electron-rich benzothiazole ring (C4-F) and one on the electron-deficient sulfonyl phenyl ring (4'-F)—provides a unique dual-fluorine system for studying halogen-bonding interactions with protein targets via X-ray crystallography or molecular dynamics simulations [1]. This dual-fluorine arrangement is not replicated in simpler mono-fluorinated analogs (e.g., CAS 892843-91-3, which carries fluorine only on the benzothiazole ring), offering a distinctive structural biology tool for mapping fluorine-mediated protein-ligand interactions.

Quote Request

Request a Quote for N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.